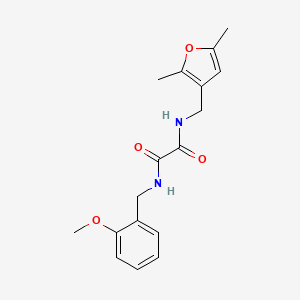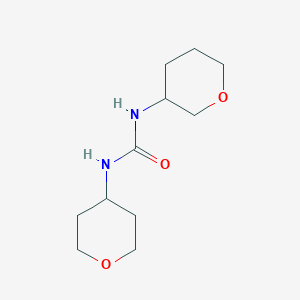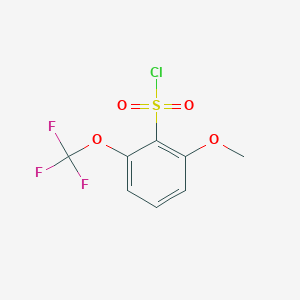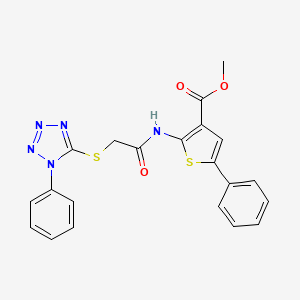![molecular formula C23H22N6O4S B3016329 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1044266-55-8](/img/no-structure.png)
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compound 7 has demonstrated significant antitumor effects in various cell lines. It inhibits cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy . Further studies have focused on its efficacy against specific cancer types, such as lung cancer (A549 cells) and breast cancer (MCF-7 cells).
PAK4 Inhibition
Compound 7 has been investigated as a PAK4 inhibitor. PAK4 plays a crucial role in cell migration and invasion. By targeting PAK4, this compound shows potential in suppressing cancer metastasis .
Histamine H1 Receptor Affinity
Interestingly, compound 7 is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors. It finds use in managing allergies, hay fever, angioedema, and urticaria .
Cell Cycle Modulation
Studies have explored how compound 7 affects the cell cycle. It influences cell division and may have implications for cell growth control and cancer treatment .
Antioxidant Activity
Compound 7 has shown antioxidant properties, particularly against ABTS radicals. Its radical-scavenging ability contributes to its potential therapeutic applications .
Molecular Docking
Through molecular docking studies, researchers have identified key interactions between compound 7 and specific amino acids in target proteins. These insights aid in understanding its binding mechanisms and guiding drug design .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-nitrophenol with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperazine to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one. The resulting product is then reacted with 2-thioxoimidazolidin-4-one to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-nitrophenol", "ethyl acetoacetate", "piperazine", "2-thioxoimidazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-nitrophenol with ethyl acetoacetate in the presence of a base to form 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-(4-nitrophenyl)-3-oxobutanoic acid ethyl ester with piperazine in the presence of a base to form 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one.", "Step 3: Reaction of 4-(4-nitrophenyl)-1-(piperazin-1-yl)butan-1-one with 2-thioxoimidazolidin-4-one in the presence of a base to form the final compound, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS-Nummer |
1044266-55-8 |
Produktname |
2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molekularformel |
C23H22N6O4S |
Molekulargewicht |
478.53 |
IUPAC-Name |
2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2 |
InChI-Schlüssel |
FICMTSNJFLMXEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)
![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)



![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

